molecular formula C13H20N2 B7931406 ((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-methyl-amine

((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-methyl-amine

Cat. No.: B7931406
M. Wt: 204.31 g/mol
InChI Key: GSXQCTVTYCDGDP-ZDUSSCGKSA-N
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Description

((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-methyl-amine: is a chiral amine compound characterized by a pyrrolidine ring substituted with a benzyl group and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-methyl-amine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine or a 1,4-diketone.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides and a suitable base.

    Attachment of the Methylamine Group: The methylamine group can be introduced through reductive amination, where a carbonyl compound is reacted with methylamine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic methods and continuous flow processes are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the pyrrolidine ring or the benzyl group, potentially yielding saturated or partially saturated derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products:

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Saturated pyrrolidine derivatives.

    Substitution: Various N-alkylated or N-acylated derivatives.

Scientific Research Applications

Chemistry: ((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-methyl-amine is used as a building block in organic synthesis, particularly in the synthesis of chiral amines and other complex molecules.

Biology: In biological research, this compound can serve as a ligand or a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists/antagonists.

Medicine: The compound has potential applications in medicinal chemistry, where it can be used in the development of pharmaceuticals targeting various diseases. Its chiral nature makes it particularly valuable in the synthesis of enantiomerically pure drugs.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other fine chemicals.

Mechanism of Action

The mechanism of action of ((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-methyl-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The compound’s chiral nature allows for selective interactions with biological macromolecules, leading to specific pharmacological effects.

Comparison with Similar Compounds

    ((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-ethyl-amine: Similar structure with an ethyl group instead of a methyl group.

    ((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-propyl-amine: Similar structure with a propyl group instead of a methyl group.

    ((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-butyl-amine: Similar structure with a butyl group instead of a methyl group.

Uniqueness: ((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-methyl-amine is unique due to its specific combination of a pyrrolidine ring, a benzyl group, and a methylamine group. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

1-[(2S)-1-benzylpyrrolidin-2-yl]-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-14-10-13-8-5-9-15(13)11-12-6-3-2-4-7-12/h2-4,6-7,13-14H,5,8-11H2,1H3/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSXQCTVTYCDGDP-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCCN1CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC[C@@H]1CCCN1CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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